Chemical structure and stereochemistry of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate
Chemical structure and stereochemistry of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate
The following technical guide details the chemical structure, stereochemistry, synthesis, and analytical profiling of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate .
In the agrochemical and pharmaceutical industries, this molecule is identified as the (S)-enantiomer of Carbetamide . While the commercial herbicide Carbetamide is often marketed as the (R)-isomer (the eutomer) or a racemate, the (S)-isomer (the distomer) is a critical reference standard for chiral purity profiling and metabolic studies.
Executive Summary
-
Common Name: (S)-Carbetamide (L-isomer)
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CAS Registry Number: 16118-49-3 (General Carbetamide), 1212063-95-0 (Specific S-isomer references often vary; exact stereospecific CAS requires verification in proprietary databases).
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Molecular Formula:
[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Molecular Weight: 236.27 g/mol [1]
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Core Classification: Carbanilate (Phenylcarbamate) ester of N-ethyl-L-lactamide.
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Primary Application: Chiral reference standard; distomer of the herbicide Carbetamide (microtubule assembly inhibitor).
Part 1: Chemical Structure & Stereochemistry[3][4]
Structural Deconstruction
The molecule consists of a chiral propionic acid backbone derived from L-Lactic acid . It features two distinct nitrogen-containing functional groups:
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Amide Moiety: An N-ethyl amide group at the C1 position.
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Carbamate Moiety: An N-phenyl carbamate ester at the C2 position (chiral center).
IUPAC Name Analysis:
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Systematic Name: (2S)-N-ethyl-2-[(phenylcarbamoyl)oxy]propanamide.
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User Nomenclature: "(1S)-1-(ethylcarbamoyl)ethyl..." treats the central chiral carbon as position 1 of an ethyl group substituted by a carbamoyl group. Both describe the same connectivity.
Stereochemical Configuration
The absolute configuration is (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.
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Chiral Center: C2 of the propanamide backbone.
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Priority Assignment:
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-O-CO-NH-Ph: (Oxygen atom, highest atomic number).
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-CO-NH-Et: (Carbon bonded to Oxygen/Nitrogen).
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-CH3: (Carbon bonded to Hydrogens).
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-H: (Lowest priority).
-
-
Configuration: With Hydrogen in the rear, the sequence 1
2 3 follows a Counter-Clockwise direction, designating (S) . This correlates to the L- stereochemical series of lactic acid.[2]
Conformational Analysis
The molecule exhibits restricted rotation due to the resonance in both the amide and carbamate linkages.
-
Planarity: The
segment prefers a planar conformation to maximize -electron delocalization between the nitrogen lone pair, the carbonyl, and the phenyl ring. -
Intramolecular H-Bonding: Potential exists for a weak 7-membered intramolecular hydrogen bond between the amide NH and the carbamate carbonyl oxygen, stabilizing specific conformers in non-polar solvents.
Part 2: Synthesis & Production Protocol
Objective: Synthesis of (S)-Carbetamide with >99% enantiomeric excess (ee). Precursor: L-Ethyl Lactate (Ethyl (S)-(-)-lactate).
Reaction Pathway Diagram (DOT)
Figure 1: Step-wise synthesis retaining the (S)-configuration from L-Lactate.
Detailed Methodology
Step 1: Synthesis of (S)-N-Ethyl Lactamide
This step converts the ester to an amide without racemizing the chiral alcohol.
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Reagents: Ethyl (S)-lactate (1.0 eq), Ethylamine (70% aq. solution, 3.0 eq).
-
Procedure:
-
Charge Ethyl (S)-lactate into a round-bottom flask.
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Cool to 0–5°C using an ice bath.
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Add Ethylamine solution dropwise to control exotherm.
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Allow to warm to room temperature and stir for 12–24 hours.
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Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or GC until ester peak disappears.
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Workup: Concentrate under reduced pressure to remove water and excess ethylamine. The product, (S)-N-ethyl lactamide, is a viscous oil that may crystallize on standing.
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Step 2: Carbamoylation (Formation of Phenylcarbamate)
The reaction of the secondary alcohol with phenyl isocyanate.
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Reagents: (S)-N-Ethyl lactamide (1.0 eq), Phenyl isocyanate (1.05 eq), Triethylamine (catalytic, 0.1 eq), Anhydrous Toluene (Solvent).
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Procedure:
-
Dissolve (S)-N-ethyl lactamide in anhydrous toluene.
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Add catalytic Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL).
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Add Phenyl isocyanate dropwise at room temperature.
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Heat to reflux (110°C) for 2–4 hours.
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Self-Validating Endpoint: Monitor IR spectrum for the disappearance of the characteristic Isocyanate (
) peak at 2270 cm⁻¹ .
-
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Purification:
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Cool the mixture. The product often precipitates upon cooling.
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Filter the white solid.
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Recrystallize from Ethanol/Water or Toluene/Hexane to remove urea byproducts.
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Part 3: Analytical Profiling & Identification
To certify the identity and stereochemical purity of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, the following data profile is required.
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, DMSO-d₆):
- 9.60 (s, 1H, -NH-Ph, Carbamate).
- 7.95 (t, 1H, -NH-Et, Amide).
- 7.45–7.00 (m, 5H, Aromatic protons).
- 5.10 (q, 1H, Chiral -CH-).
- 3.10 (m, 2H, -CH₂- of ethyl group).
- 1.40 (d, 3H, -CH₃ of lactate).
- 1.05 (t, 3H, -CH₃ of ethyl group).
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IR Spectroscopy:
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3300 cm⁻¹ (NH stretch).
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1720 cm⁻¹ (C=O, Carbamate).
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1650 cm⁻¹ (C=O, Amide).
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Chiral Purity Analysis (HPLC)
Separation of the (S)-isomer from the (R)-isomer (Carbetamide herbicide) is critical.
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (Polysaccharide based) |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Elution Order | Typically (R)-isomer elutes before (S)-isomer on OD-H columns (Must be empirically verified with racemate). |
Part 4: Biological Context & Mechanism
While the (R)-isomer is the active herbicidal ingredient, understanding the (S)-isomer's behavior is vital for regulatory toxicology.
Mechanism of Action (Carbetamide Class)
Carbetamide acts as a Microtubule Assembly Inhibitor . It binds to tubulin, disrupting the spindle fibers during mitosis, leading to cell cycle arrest and plant death.
Eutomer vs. Distomer
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Eutomer (Active): (R)-Carbetamide. It fits the stereospecific binding pocket of the plant tubulin complex.
-
Distomer (Inactive/Less Active): (S)-Carbetamide. Due to the spatial arrangement of the phenyl and ethyl-amide groups, the (S)-isomer has significantly reduced affinity for the tubulin binding site.
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Significance: In environmental degradation, chiral inversion is rare for this structure, but differential degradation rates between (R) and (S) isomers in soil are a subject of environmental fate studies.
Biological Pathway Diagram
Figure 2: Differential binding affinity of Carbetamide stereoisomers.
References
-
PubChem. (2025).[3] Carbetamide | C12H16N2O3.[1][3] National Library of Medicine. Available at: [Link]
-
University of Hertfordshire. (2024). Carbetamide (Ref: RP 11561).[3][4][5] PPDB: Pesticide Properties DataBase.[1] Available at: [Link]
-
Ulrich, E. M., et al. (2012). Chiral Pesticides: Identification, Description, and Environmental Implications. Reviews of Environmental Contamination and Toxicology. Available at: [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Chiral Chemistry in Everyday Life: Hidden Handedness Around Us – Chiralpedia [chiralpedia.com]
- 3. Carbetamide | C12H16N2O3 | CID 152031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbetamide (Ref: RP 11561) [sitem.herts.ac.uk]
- 5. WO2015052076A1 - Herbicidal compounds - Google Patents [patents.google.com]
